5-(4-Biphenyl)-5-oxovaleric acid, also known as 5-([1,1’-biphenyl]-4-yl)-5-oxopentanoic acid, is an organic compound characterized by a biphenyl group attached to a pentanoic acid chain with a ketone functional group. This compound belongs to the biphenyl family, which is notable for its aromatic properties and diverse applications in fields such as organic synthesis and materials science. The compound's molecular formula is C_{15}H_{14}O_3, and it has a molecular weight of 242.27 g/mol.
5-(4-Biphenyl)-5-oxovaleric acid can be synthesized through various chemical reactions involving biphenyl derivatives and pentanoic acid. It is commercially available from chemical suppliers and can also be produced through laboratory synthesis methods.
This compound is classified under organic compounds, specifically as a ketone and carboxylic acid derivative due to the presence of both functional groups in its structure. It falls within the category of biphenyl compounds, which are known for their utility in pharmaceuticals, agrochemicals, and material science.
The synthesis of 5-(4-Biphenyl)-5-oxovaleric acid typically involves several key steps:
The reaction conditions must be optimized for yield and purity. For example, temperature, solvent choice, and reaction time are crucial factors that influence the efficiency of each synthetic step. Continuous flow reactors may be employed in industrial settings to enhance production efficiency.
Key structural data includes:
5-(4-Biphenyl)-5-oxovaleric acid can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(4-Biphenyl)-5-oxovaleric acid primarily involves its interaction with biological systems. It has been studied for potential antimicrobial and anticancer activities, particularly through enzyme modulation.
Research indicates that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Binding to these enzymes can alter their catalytic activity, influencing metabolic pathways.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation.
5-(4-Biphenyl)-5-oxovaleric acid has diverse applications across various scientific fields:
Biphenyl scaffolds have served as privileged structural motifs in medicinal chemistry for over a century, with their therapeutic potential systematically explored since the early 20th century. The inaugural synthetic breakthrough came via the Ullmann reaction (1901), enabling efficient biaryl bond formation that facilitated access to diverse biphenyl architectures [3]. This methodological advance catalyzed the development of numerous bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen and flurbiprofen, which demonstrated the framework's capacity for target engagement [3]. The intrinsic properties of biphenyl systems—planar geometry, metabolic stability, and capacity for π-π stacking interactions—were subsequently leveraged in central nervous system therapeutics. Seminal work on 4,5-diphenyl-1H-imidazole derivatives established their ability to simultaneously inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), key targets in Alzheimer's disease (AD) pathology [1]. This multitarget engagement potential propelled biphenyl compounds into oncology research, where they became cornerstone scaffolds in immune checkpoint inhibitor development, exemplified by Bristol Myers Squibb's PD-L1 inhibitors (e.g., BMS-202, BMS-1166) [2] [5].
Table 1: Evolution of Key Biphenyl-Based Bioactive Compounds
Compound Class/Name | Therapeutic Area | Key Structural Features | Historical Significance |
---|---|---|---|
Fenbufen/Flurbiprofen | Inflammation | Biphenyl core + propanoic acid linker | Early NSAIDs demonstrating biphenyl bioavailability |
4,5-Diphenyl-1H-imidazole | Neurodegeneration | Imidazole spacer between phenyl rings | Validated multitarget engagement (AChE/BACE-1) for AD treatment |
BMS-202 / BMS-1166 | Oncology (Immunotherapy) | Biaryl core with polar solubilizing groups | First-generation small-molecule PD-1/PD-L1 disruptors |
5-(4-Biphenyl)-5-oxovaleric acid | Multitarget drug design | Valeric acid tether enabling conjugation | Flexible linker for hybrid pharmacophore development |
5-(4-Biphenyl)-5-oxovaleric acid exemplifies a strategic molecular connector in contemporary drug design, integrating the biphenyl moiety's privileged binding capabilities with a flexible carboxylic acid-terminated chain. This C5 linker enables two critical functions: (1) covalent conjugation to secondary pharmacophores via amide or ester linkages, and (2) enhancement of solubility profiles relative to unsubstituted biphenyls [1] [6]. The molecule's structural duality is evidenced in Alzheimer's therapeutics, where researchers have tethered its carboxylic acid group to N-benzylpiperidine mimics of donepezil, yielding hybrids that concurrently inhibit AChE at the catalytic anionic site (CAS) and the peripheral anionic site (PAS) while reducing β-amyloid aggregation [1] [6]. The valeric acid spacer provides sufficient flexibility for optimal target engagement—a critical advancement over rigid analogs showing suboptimal binding kinetics. In cancer immunotherapy, derivatives serve as PD-L1-anchoring units when conjugated to pomalidomide, creating bifunctional molecules that simultaneously block immune checkpoint interactions and promote proteasomal degradation of PD-L1 [5]. This approach capitalizes on the biphenyl moiety's confirmed binding to the hydrophobic cleft of PD-L1 (particularly Met115, Tyr123 residues) while the acid functionality enables linker diversification [2] [8].
Structural dissection reveals how 5-(4-biphenyl)-5-oxovaleric acid occupies a unique niche among biphenyl-derived immune checkpoint modulators. Unlike BMS-202—a compact biphenyl ether with nanomolar PD-L1 affinity (IC₅₀ ~6-60 nM)—the valeric acid extension increases molecular weight (~284 g/mol) but introduces functional versatility [5] [8]. This contrasts with terphenyl-based inhibitors (e.g., compounds from Scheme 2 in [5]), which achieve enhanced avidity through elongated aromatic systems but suffer from poor solubility and synthetic complexity [5]. Crucially, 5-(4-biphenyl)-5-oxovaleric acid's terminal carboxylic acid enables direct comparison to BMS-1166, which incorporates a hydroxyproline solubilizing group. While BMS-1166 exhibits exceptional binding (IC₅₀ = 3.89 ± 0.19 nM in HTRF assays), its polar headgroup diminishes cellular permeability [5]. The valeric acid analog strikes a balance—maintaining measurable PD-L1 affinity (40-60% complex dissociation at 5μM in HTRF) while offering superior adaptability for PROTAC (Proteolysis Targeting Chimera) conjugation than either BMS-202 or BMS-1166 [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: